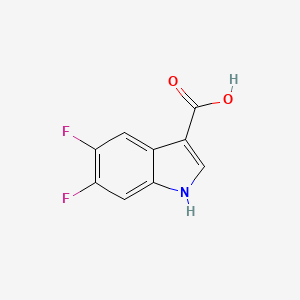

5,6-Difluoro-1H-indole-3-carboxylic acid

Übersicht

Beschreibung

5,6-Difluoro-1H-indole-3-carboxylic acid is a fluorinated derivative of indole-3-carboxylic acid, which is a compound of interest due to its structural similarity to naturally occurring indoles and its potential applications in medicinal chemistry. The presence of fluorine atoms can significantly alter the physical and chemical properties of a molecule, often leading to increased stability and bioavailability in pharmaceutical compounds.

Synthesis Analysis

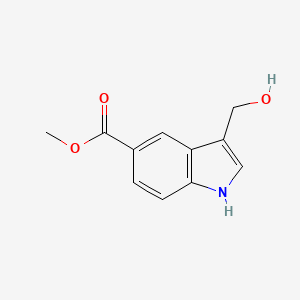

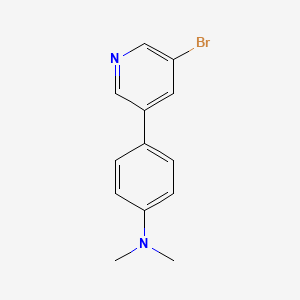

The synthesis of halogenated indoles, such as this compound, can be achieved through various synthetic strategies. One approach involves the regioselective dibromination of methyl indole-3-carboxylate, which can then be used as a building block for further functionalization, including the synthesis of dibromoindole derivatives . Another method includes the synthesis of hydroxyindole-3-carboxylic acids from benzyloxyindoles, which can be further modified to introduce different substituents, including halogens . Additionally, a regioselective synthesis of brominated indole carboxylic acids has been reported, which could potentially be adapted for the synthesis of difluoroindole derivatives .

Molecular Structure Analysis

The molecular structure of indole-3-carboxylic acid has been characterized by crystallography, revealing the presence of hydrogen-bonded cyclic carboxylic acid dimers and a sheet structure formed through intermolecular hydrogen bonds . While the specific structure of this compound is not provided, it can be inferred that the introduction of fluorine atoms would affect the molecule's electronic distribution and potentially its hydrogen bonding capabilities.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, including aza-Friedel-Crafts reactions, which are useful for synthesizing 3-substituted indoles . The presence of electron-withdrawing fluorine atoms on the indole ring could influence the reactivity of the compound in such reactions. Additionally, indole carboxylic acids can be functionalized to create a wide range of derivatives, such as amides, which have been shown to possess biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by the nature and position of substituents on the indole ring. For instance, the introduction of halogen atoms can increase lipophilicity, which is an important factor in drug design. The specific properties of this compound would need to be determined experimentally, but it is likely that the fluorine atoms would confer increased metabolic stability and could affect the compound's binding affinity to biological targets due to their electronegativity and size .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

5,6-Difluoro-1H-indole-3-carboxylic acid and its derivatives are pivotal in the realm of synthetic organic chemistry and medicinal research due to their potential as building blocks for biologically active molecules. The regioselective synthesis of indole derivatives, including 5,6-difluoroindole-3-carboxylic acid, has been explored to develop compounds with significant biological activities. These compounds serve as core moieties for natural products and synthetic analogs with potential anti-inflammatory and antibacterial properties (Sharma et al., 2020; Raju et al., 2015).

Chemical Synthesis and Material Science

In the domain of material science and chemical synthesis, derivatives of this compound are used for the preparation of indole-based polymers and small molecules. These compounds are valuable for their electron-rich properties, facilitating the development of novel organic materials with enhanced photophysical properties. Techniques such as base-mediated carboxylation have been applied to indole derivatives to synthesize indole-3-carboxylic acids directly from indoles with atmospheric carbon dioxide, showcasing the compound's versatility in eco-friendly synthesis processes (Yoo et al., 2012).

Medicinal Chemistry and Drug Design

In medicinal chemistry, this compound derivatives exhibit promising pharmacological profiles. These compounds have been synthesized and evaluated for various biological activities, including their role as intermediates in the synthesis of targeted therapeutic agents. The exploration of these derivatives in drug design has led to the development of novel compounds with potential as selective NMDA receptor antagonists, highlighting their significance in addressing neurological disorders (Baron et al., 2005).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets and induce various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that the compound may influence pathways related to tryptophan metabolism.

Result of Action

Given the broad biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

Indole derivatives are known to interact with multiple receptors, which can influence various biochemical reactions .

Cellular Effects

Indole derivatives are known to play a main role in cell biology, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that indole derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

Indole derivatives are known to have diverse biological activities, which can vary with dosage .

Metabolic Pathways

Indole and its derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid .

Transport and Distribution

Indole derivatives are known to circulate in the plasma, interacting with the host and exerting a variety of local and heterotopic biological effects .

Subcellular Localization

Indole derivatives are known to interact with various cellular compartments and organelles .

Eigenschaften

IUPAC Name |

5,6-difluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBRCFZJWOOLLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652973 | |

| Record name | 5,6-Difluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959238-71-2 | |

| Record name | 5,6-Difluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-difluoro-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

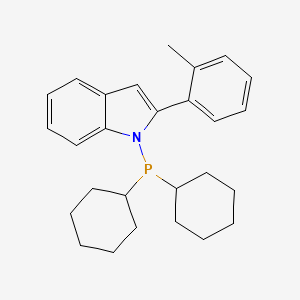

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

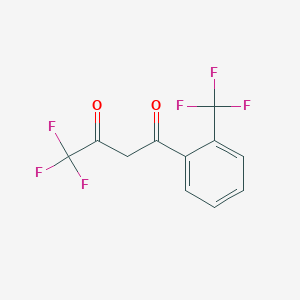

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B3030736.png)